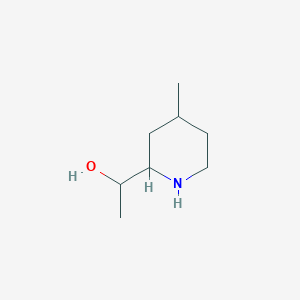

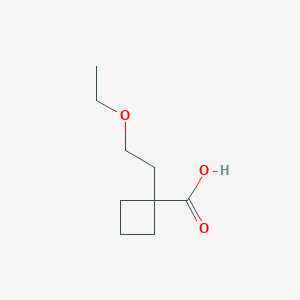

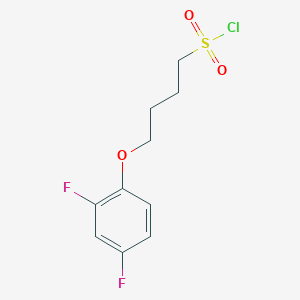

![molecular formula C28H40Br2Si B1427023 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole CAS No. 891182-24-4](/img/structure/B1427023.png)

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole

Übersicht

Beschreibung

“3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole” is a chemical compound with the CAS Number: 891182-24-4 . It has a molecular weight of 564.52 and its linear formula is C28H40Br2Si .

Molecular Structure Analysis

The molecular structure of “3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole” includes a total of 73 bonds. These consist of 33 non-H bonds, 12 multiple bonds, 14 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It should be stored in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen

Application in Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field

Materials Science, specifically in the development of near-infrared (NIR) organic light-emitting diodes (OLEDs) .

Summary of the Application

The compound “3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole” is used in the synthesis of alternating conjugated polymers for near-infrared OLED applications . These polymers combine a thieno[3,4-b]pyrazine (TP) unit with different benzene-based donor units .

Methods of Application or Experimental Procedures

The compound is used in direct arylation polymerization (DArP) to create the polymers . The polycondensation reaction of TP with 3,7-dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole gave a polymer with a high molecular weight up to Mn=5.82×10^4, which corresponds to a degree of polymerization (DP) of about 103 in good yield (89.4%) .

Results or Outcomes

The resultant polymers exhibit a moderate bandgap of about 1.80 eV and strong deep red/near-infrared emitting in the solid state . Among them, the PSiTP-based electroluminescence (EL) devices with an architecture of ITO/PEDOT:PSS/PTAA/emitting layer/TPBi/LiF/Al give the best performance with a maximum luminance of 2543 cd/m^2 at 478 mA/cm^2 .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

3,7-dibromo-5,5-dioctylbenzo[b][1]benzosilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40Br2Si/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)27-21-23(29)15-17-25(27)26-18-16-24(30)22-28(26)31/h15-18,21-22H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSGCUROGVMFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728216 | |

| Record name | 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole | |

CAS RN |

891182-24-4 | |

| Record name | 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

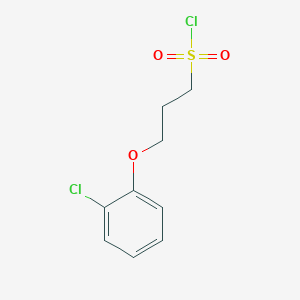

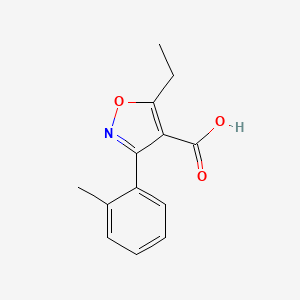

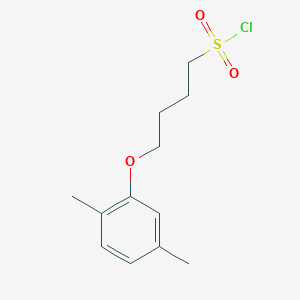

![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)

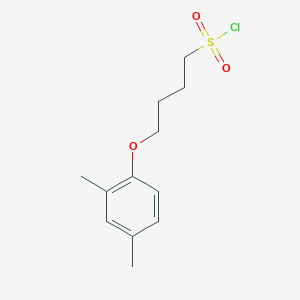

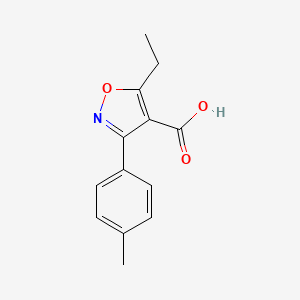

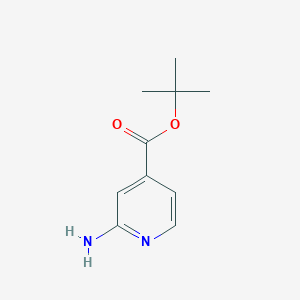

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)

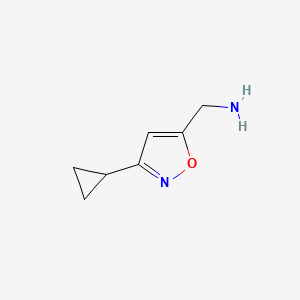

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)